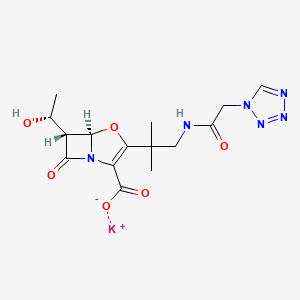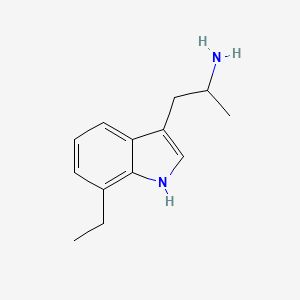
1-(7-ethyl-1H-indol-3-yl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-ethyl-1H-indol-3-yl)propan-2-amine is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1-(7-ethyl-1H-indol-3-yl)propan-2-amine can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . For this specific compound, the starting materials would include 7-ethylindole and a suitable propan-2-amine derivative. The reaction typically requires a strong acid such as methanesulfonic acid and is conducted under reflux conditions in a solvent like methanol .
Industrial production methods for indole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-(7-ethyl-1H-indol-3-yl)propan-2-amine undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(7-ethyl-1H-indol-3-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, influencing various biological processes . For instance, they can modulate neurotransmitter systems, inhibit specific enzymes, or interact with DNA to exert their effects . The exact mechanism depends on the specific structure and functional groups present in the compound.
Comparison with Similar Compounds
1-(7-ethyl-1H-indol-3-yl)propan-2-amine can be compared with other indole derivatives such as:
Tryptamine: A naturally occurring compound with a similar indole structure but different functional groups.
Indole-3-acetic acid: A plant hormone that plays a crucial role in plant growth and development.
Properties
Molecular Formula |
C13H18N2 |
|---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
1-(7-ethyl-1H-indol-3-yl)propan-2-amine |
InChI |
InChI=1S/C13H18N2/c1-3-10-5-4-6-12-11(7-9(2)14)8-15-13(10)12/h4-6,8-9,15H,3,7,14H2,1-2H3 |
InChI Key |
WGENEIAWGZBQFN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)CC(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


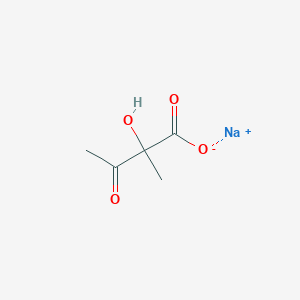
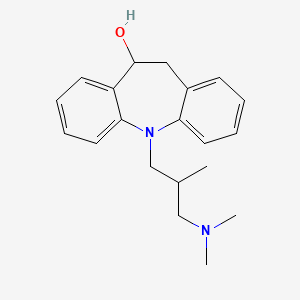
![(1R,2R)-rel-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenyl-cyclopropanecarboxamide](/img/structure/B15288585.png)
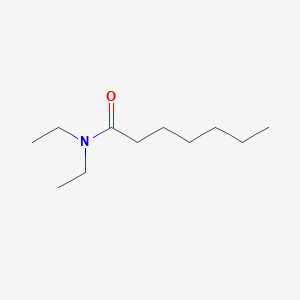
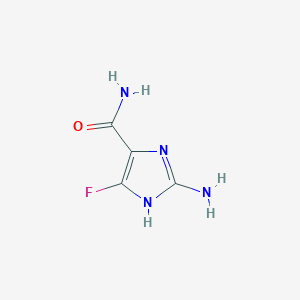


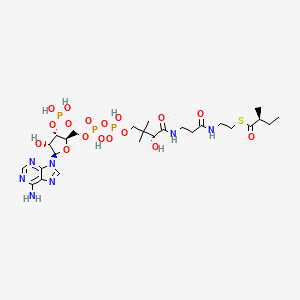
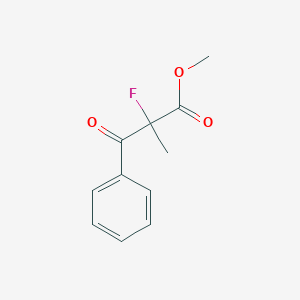
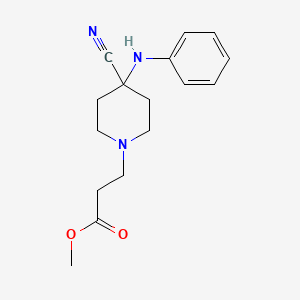
![6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15288604.png)
![[2-[(1S,2S,4R,9S,11S,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate](/img/structure/B15288607.png)
